4-(azepan-1-yl)benzoic Acid
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Overview
Description
4-(azepan-1-yl)benzoic acid is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with an azepane ring at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(azepan-1-yl)benzoic acid typically involves the reaction of 4-bromobenzoic acid with azepane under suitable conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst, facilitating the formation of the desired product through a nucleophilic substitution mechanism .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(azepan-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The azepane ring can be reduced under hydrogenation conditions to form a saturated cyclic amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Saturated cyclic amines.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-(azepan-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(azepan-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azepane ring can act as a ligand, binding to metal ions or other molecular targets, thereby influencing biochemical pathways .
Comparison with Similar Compounds
4-(piperidin-1-yl)benzoic acid: Similar structure but with a piperidine ring instead of an azepane ring.
4-(morpholin-1-yl)benzoic acid: Contains a morpholine ring, differing in the heterocyclic structure.
Uniqueness: 4-(azepan-1-yl)benzoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(azepan-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-13(16)11-5-7-12(8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOQUUYPWQTHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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